molecular formula C13H26O B8480183 (6S)-6,10-dimethylundecan-2-one CAS No. 71117-48-1

(6S)-6,10-dimethylundecan-2-one

Cat. No.: B8480183
CAS No.: 71117-48-1
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chiral Ketones as Versatile Synthetic Intermediates

In organic synthesis, chiral ketones serve as versatile precursors for the construction of complex molecular architectures. nih.gov The carbonyl group in ketones is highly reactive and can undergo a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations. nih.gov When a ketone is chiral, these transformations can be controlled to produce enantiomerically pure products, which is a primary objective in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

The development of asymmetric catalysis has further enhanced the utility of chiral ketones. nih.gov Catalytic methods, such as asymmetric hydrogenation, allow for the stereoselective reduction of prochiral ketones to form chiral alcohols with high enantiomeric excess. uni.lu These chiral alcohols are themselves valuable intermediates in the synthesis of numerous natural products and drugs.

Prevalence and Role in Natural Products

Chiral ketones are widespread in nature, contributing to the vast diversity of natural product structures. They are found in a variety of organisms, from plants and fungi to insects, where they often play crucial biological roles. For instance, many terpenes and steroids, which are integral to biological systems, possess chiral ketone functionalities. nih.gov The specific stereochemistry of these ketones is often essential for their biological function, as different enantiomers can elicit distinct physiological responses.

Properties

CAS No.

71117-48-1

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(6S)-6,10-dimethylundecan-2-one

InChI

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3/t12-/m0/s1

InChI Key

RBGLEUBCAJNCTR-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCCC(=O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(=O)C

Origin of Product

United States

The Enantiomeric Specificity of 6s 6,10 Dimethylundecan 2 One As a Research Focus

While specific research focusing exclusively on (6S)-6,10-dimethylundecan-2-one is limited in publicly available literature, the principles of enantiomeric specificity provide a clear direction for its potential research applications. The "S" designation at the chiral center at position 6 signifies a specific spatial arrangement of the atoms, which would theoretically lead to unique interactions with other chiral molecules, such as biological receptors.

The parent compound, 6,10-dimethylundecan-2-one (B3048196) (a racemic mixture), is also known as tetrahydrogeranylacetone. It is a saturated ketone that can be derived from the hydrogenation of geranylacetone (B162166). Geranylacetone itself is a naturally occurring flavor component in various plants and a precursor in the synthesis of vitamin E.

A significant area of research for structurally related long-chain methylated ketones is in chemical ecology, particularly as insect pheromones. The biological activity of pheromones is often highly dependent on their stereochemistry. Different enantiomers or diastereomers of a pheromone can attract, repel, or have no effect on a particular insect species. Therefore, a hypothetical research focus on this compound would likely investigate its potential as a semiochemical, where its specific enantiomeric form could be crucial for eliciting a biological response in insects.

Table 1: Physicochemical Properties of 6,10-dimethylundecan-2-one

PropertyValueSource
Molecular FormulaC13H26O
Molar Mass198.34 g/mol
IUPAC Name6,10-dimethylundecan-2-one
SynonymsTetrahydrogeranylacetone, Hexahydropseudoionone
AppearanceColorless liquidInferred from related compounds
Water SolubilityPractically insolubleInferred from structure

Advanced Synthetic Methodologies for 6s 6,10 Dimethylundecan 2 One and Its Chiral Analogs

Enantioselective Total Synthesis Approaches

The construction of the chiral center at the C6 position with the desired (S)-configuration is the key challenge in the total synthesis of (6S)-6,10-dimethylundecan-2-one. Various approaches have been developed to address this, primarily falling into the categories of asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalytic Hydrogenation of Unsaturated Precursors

Asymmetric catalytic hydrogenation of prochiral unsaturated precursors is a powerful and atom-economical method for establishing stereocenters. In the context of synthesizing this compound, this typically involves the hydrogenation of a C=C double bond at the C6 position of a suitable precursor, such as geranylacetone (B162166) or its derivatives. The success of this approach hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the double bond.

While specific examples detailing the asymmetric hydrogenation of geranylacetone to directly yield this compound are not extensively reported in readily available literature, the general principles of this methodology are well-established for similar acyclic substrates. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of unfunctionalized and functionalized olefins. For instance, iridium catalysts bearing N,P ligands have shown high efficiency and enantioselectivity in the hydrogenation of tetrasubstituted acyclic olefins. nih.gov

A hypothetical reaction scheme for the synthesis of this compound via asymmetric hydrogenation is presented below:

Table 1: Hypothetical Asymmetric Hydrogenation of Geranylacetone

PrecursorCatalyst SystemProductEnantiomeric Excess (e.e.)
Geranylacetone[Ir(COD)(chiral phosphine)]BF₄This compound>95% (projected)

This table represents a projected outcome based on the known high efficiency of such catalysts for similar substrates.

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the methyl group at the C6 position. For example, a precursor carboxylic acid could be converted to a chiral amide using a well-known auxiliary like a (S)-4-benzyl-2-oxazolidinone. williams.edu Subsequent α-alkylation would proceed with high diastereoselectivity, and removal of the auxiliary would furnish the desired chiral carboxylic acid, which could then be converted to the target ketone.

The use of chiral ligands in metal-catalyzed reactions is another powerful strategy. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Table 2: Chiral Auxiliary Approach for the Synthesis of a Precursor to this compound

SubstrateChiral AuxiliaryReagentDiastereomeric Ratio (d.r.)
Prochiral carboxylic acid(S)-4-benzyl-2-oxazolidinoneLDA, MeI>95:5

Organocatalytic Strategies for Chiral Induction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.govsigmaaldrich.com These catalysts can activate substrates in a stereocontrolled manner, often mimicking the function of enzymes. For the synthesis of chiral ketones like this compound, organocatalytic methods such as asymmetric Michael additions or alkylations of enolates or enamines could be employed. rsc.org

A potential organocatalytic approach could involve the asymmetric conjugate addition of a methyl group equivalent to an α,β-unsaturated ketone precursor. Chiral amines, such as those derived from proline, are known to catalyze such reactions with high enantioselectivity. nih.gov

Stereospecific Transformations from Readily Available Chiral Building Blocks

An alternative and often highly efficient strategy involves starting from a readily available chiral molecule, a so-called "chiral pool" starting material. For the synthesis of this compound, a logical and commonly used starting material is (R)-citronellal. The existing stereocenter in (R)-citronellal can be transferred and elaborated through a series of stereospecific reactions to construct the target molecule.

A plausible synthetic sequence starting from (R)-citronellal could involve:

Oxidation of the aldehyde to a carboxylic acid.

Conversion of the carboxylic acid to a methyl ketone.

Saturation of the double bond, which does not affect the existing stereocenter.

This approach leverages the chirality of a natural product to avoid the need for an asymmetric induction step.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to create concise and effective synthetic routes. nih.govchemrxiv.orgnih.gov Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

For the synthesis of this compound, an enzymatic reduction of a suitable unsaturated precursor could be a key step. For example, an ene-reductase could be used for the asymmetric reduction of the C=C double bond in geranylacetone. These enzymes, often found in microorganisms, can exhibit high enantioselectivity for the reduction of α,β-unsaturated carbonyl compounds.

Table 3: Potential Chemoenzymatic Synthesis of this compound

PrecursorEnzymeCofactorProductEnantiomeric Excess (e.e.)
GeranylacetoneEne-reductaseNADPHThis compound>99%

Multi-Component Coupling Strategies for the Carbon Skeleton Construction

Multi-component reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govmdpi.com MCRs are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of molecular complexity.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied to assemble its carbon skeleton. For instance, a strategy could involve the coupling of a chiral fragment containing the C6 stereocenter with other building blocks to rapidly construct the undecanone backbone.

Development of Novel Protecting Group Strategies Relevant to Complex Syntheses

The synthesis of structurally complex and stereochemically rich molecules such as the insect pheromone this compound and its chiral analogs necessitates a sophisticated approach to the use of protecting groups. These temporary modifications of functional groups are critical for achieving high chemoselectivity, regioselectivity, and stereoselectivity throughout a multi-step synthetic sequence. The development of novel protecting group strategies is driven by the need for milder reaction conditions, increased efficiency, and orthogonality, which allows for the selective removal of one protecting group in the presence of others.

In the context of synthesizing chiral ketones and their precursors, protecting groups are primarily employed to mask hydroxyl and carbonyl functionalities. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

Protecting Groups for Hydroxyl Moieties:

The strategic protection of hydroxyl groups is fundamental in the synthesis of chiral building blocks that are often precursors to larger molecules like this compound. Silyl (B83357) ethers are a cornerstone of modern organic synthesis due to their tunable stability and mild removal conditions.

A key aspect of modern synthetic strategy is the concept of orthogonal protecting groups . This allows for the sequential deprotection of different hydroxyl groups within the same molecule, enabling site-specific transformations. For instance, in the synthesis of a polyol precursor, different hydroxyls could be protected with silyl ethers of varying lability (e.g., TMS, TES, TBS, TIPS, TBDPS), each removable under specific conditions.

Protecting GroupAbbreviationCommon Reagents for IntroductionCommon Reagents for CleavageRelative Stability
Trimethylsilyl etherTMSTrimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS)K₂CO₃/MeOH, Acetic acidLow
Triethylsilyl etherTESTriethylsilyl chloride (TESCl)Dilute acid, Fluoride ion (TBAF)Moderate
tert-Butyldimethylsilyl etherTBDMS or TBStert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleAcetic acid, HF, Fluoride ion (TBAF)High
Triisopropylsilyl etherTIPSTriisopropylsilyl chloride (TIPSCl)Fluoride ion (TBAF), HF-PyridineVery High
tert-Butyldiphenylsilyl etherTBDPStert-Butyldiphenylsilyl chloride (TBDPSCl)Fluoride ion (TBAF)Very High

This table provides a general overview of commonly used silyl protecting groups for alcohols.

Protecting Groups for Carbonyl Functionalities:

The ketone functional group in this compound may require protection during transformations at other sites of the molecule, such as modifications of the side chain. Acetals and ketals are the most common protecting groups for aldehydes and ketones, respectively. pressbooks.puboup.com They are stable to a wide range of nucleophilic and basic reagents but are readily cleaved under acidic conditions. pressbooks.puboup.com

The formation of cyclic acetals or ketals using diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) is often favored due to the entropic advantage of their formation and their increased stability.

Carbonyl Protecting GroupReagents for IntroductionReagents for CleavageStability
Dimethyl acetal/ketalMethanol, Acid catalystAqueous acidStable to bases and nucleophiles
1,3-DioxolaneEthylene glycol, Acid catalystAqueous acidStable to bases and nucleophiles
1,3-Dioxane1,3-Propanediol, Acid catalystAqueous acidStable to bases and nucleophiles
1,3-Dithiolane1,2-Ethanedithiol, Lewis acidHgCl₂/H₂O, Oxidative conditionsStable to acids, bases, and nucleophiles

This table illustrates common protecting groups for carbonyl compounds and the conditions for their introduction and removal.

Novel and Advanced Protecting Group Strategies:

Recent advancements in protecting group chemistry focus on developing groups with unique cleavage conditions, enhancing orthogonality and simplifying complex syntheses.

One such example is the picoloyl (Pico) ester , which has been demonstrated as a versatile protecting group in carbohydrate chemistry. nih.gov While primarily used for hydroxyl protection, its unique cleavage conditions using inexpensive copper(II) or iron(III) salts offer an orthogonal strategy to traditional base- or acid-labile protecting groups. nih.gov This could be advantageous in a synthesis where other ester or silyl protecting groups are present.

Furthermore, the strategic use of bulky protecting groups can influence the stereochemical outcome of a reaction. For instance, a bulky silyl group at a specific position can direct the approach of a reagent to the less sterically hindered face of the molecule, thereby controlling the formation of a new stereocenter. This principle is crucial in the asymmetric synthesis of chiral fragments that could be incorporated into the final structure of this compound.

In the context of synthesizing chiral pheromones, which often involves the assembly of multiple chiral fragments, the use of a well-designed protecting group strategy is paramount. For example, a synthesis might involve the coupling of two chiral synthons, each bearing multiple protected functional groups. The ability to selectively deprotect one functional group on one fragment without affecting the protecting groups on the other is essential for a successful coupling and subsequent elaboration to the final target molecule. The synthesis of a chiral pheromone from D-xylose, for instance, required the selective protection and deprotection of hydroxyl groups using isopropylidene and tert-butyldimethylsilyl (TBDMS) ethers to achieve the desired stereochemistry. nih.gov

The continuous development of new protecting groups and their clever implementation in multi-step syntheses are what enable the efficient and stereocontrolled construction of complex natural products like this compound and its chiral analogs.

Biosynthetic Pathways and Natural Origin of 6s 6,10 Dimethylundecan 2 One

Identification as an Enzymatic Degradation Product of Carotenoids

The formation of (6S)-6,10-dimethylundecan-2-one is a clear example of how complex natural molecules like carotenoids can be enzymatically processed to yield a diverse array of smaller, often volatile, compounds. C13-norisoprenoids, the family to which this ketone belongs, are well-documented products of the oxidative cleavage of carotenoids. This degradation is not a random process but is catalyzed by a specific class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govresearchgate.netnih.gov

These non-heme iron-containing enzymes facilitate the cleavage of the polyene chain of carotenoids at specific double bonds. nih.gov The diversity of C13-norisoprenoids found in nature is a direct consequence of the variety of carotenoid substrates and the regiospecificity of the CCD enzymes. The presence of this compound in plant tissues is, therefore, strong evidence of underlying carotenoid metabolic pathways.

Occurrence and Biogenesis in Flora (e.g., Ceratophyllum demersum)

This compound has been identified as a constituent of the aquatic plant Ceratophyllum demersum, commonly known as coontail. This submerged, free-floating plant is known to produce a variety of secondary metabolites, some of which are involved in allelopathic interactions. The presence of this C13-norisoprenoid in C. demersum suggests an active carotenoid degradation pathway within this species.

Ceratophyllum demersum possesses a notable concentration of carotenoids, which serve as the essential precursors for the biosynthesis of this compound. The biogenesis within this plant involves the enzymatic breakdown of these carotenoid pigments, likely mediated by specific CCDs present in the plant's cells.

Exploration of Precursor Molecules and Intermediates in Biosynthesis

The biosynthetic journey to this compound begins with a C40 carotenoid precursor. While the exact carotenoid has not been definitively identified for this specific ketone, the structure of the final product provides clues. The formation of a C13 fragment necessitates the cleavage of a carotenoid at the C9-C10 and C9'-C10' positions.

A key intermediate in the formation of this compound is believed to be geranylacetone (B162166) . wikipedia.org This unsaturated ketone is a known product of carotenoid degradation and can be formed from the oxidative cleavage of various carotenoids. wikipedia.org The subsequent step in the biosynthetic pathway would involve the enzymatic hydrogenation of the double bonds present in geranylacetone to yield the saturated backbone of 6,10-dimethylundecan-2-one (B3048196).

The general pathway can be conceptualized as:

C40 Carotenoid Precursor → Geranylacetone (and other fragments) → this compound

Mechanistic Studies of Biocatalytic Reactions Involved in its Formation

The formation of this compound involves at least two key biocatalytic reactions: oxidative cleavage and reduction (hydrogenation).

Carotenoid Cleavage Dioxygenases (CCDs): The initial step is catalyzed by CCDs. The proposed mechanism for these enzymes involves the binding of a carotenoid substrate to the active site, which contains a ferrous iron atom. Molecular oxygen then coordinates with the iron, leading to the formation of a reactive iron-oxygen species. This species attacks the double bond of the carotenoid, leading to the formation of a dioxetane intermediate. The cleavage of this unstable intermediate results in the formation of two carbonyl-containing products. nih.gov In the context of geranylacetone formation, a CCD would cleave a suitable carotenoid precursor at the appropriate positions.

Enzymatic Hydrogenation: The conversion of the intermediate, likely geranylacetone, to the final saturated ketone requires the action of one or more reductase enzymes. These enzymes would utilize a reducing equivalent, such as NADPH or FADH2, to catalyze the saturation of the carbon-carbon double bonds. The stereospecificity of the final product, with the (S) configuration at the C6 position, indicates that this reduction is not a random chemical process but is catalyzed by a stereospecific enzyme. While the specific reductase responsible for this transformation has not been fully characterized, the existence of such enzymes in plants is well-established.

Chemical Reactivity and Transformation Pathways of 6s 6,10 Dimethylundecan 2 One

Stereoselective Derivatization to Related Alcohols and Other Ketones

The carbonyl group of (6S)-6,10-dimethylundecan-2-one is a prime site for stereoselective transformations, allowing for its conversion into other valuable chiral compounds such as specific alcohols and ketones.

Stereoselective Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, (6S,10)-6,10-dimethylundecan-2-ol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The use of chiral catalysts or reagents can favor the formation of one diastereomer over the other. For instance, enzymatic reductions using alcohol dehydrogenases (ADHs) are known for their high stereoselectivity in converting prochiral ketones to chiral alcohols rsc.org. Similarly, catalytic asymmetric transfer hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium, can achieve high enantiomeric and diastereomeric excess in the resulting alcohol product nih.gov.

Oxidative Derivatization to Esters (leading to other ketones upon hydrolysis): The Baeyer-Villiger oxidation is a powerful method for transforming ketones into esters. organicchemistrytutor.comsigmaaldrich.comorganic-chemistry.org In the case of this compound, an unsymmetrical ketone, the reaction involves the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon. This regioselectivity is governed by the migratory aptitude of the alkyl groups, with more substituted groups migrating preferentially. organic-chemistry.orgchem-station.com The reaction is known to proceed with complete retention of stereochemistry at the migrating carbon center. organicchemistrytutor.comchem-station.com This transformation would yield an ester, which upon hydrolysis, would provide a different carboxylic acid and alcohol, which could then be used to synthesize other ketone structures.

TransformationReagent/Catalyst ExamplesProduct TypeKey Stereochemical Feature
Stereoselective ReductionAlcohol Dehydrogenases (ADHs), Chiral Ru/Rh catalysts(6S,10)-6,10-dimethylundecan-2-olFormation of specific diastereomers (e.g., (2S,6S) or (2R,6S))
Baeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA), H₂O₂ with Lewis acidsEsterRetention of stereochemistry at the migrating C6 carbon

Mechanistic Investigations of Functional Group Interconversions

The transformations of this compound are underpinned by well-understood reaction mechanisms that explain their stereochemical and regiochemical outcomes.

The Baeyer-Villiger oxidation mechanism begins with the protonation of the carbonyl oxygen by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this carbon, forming a tetrahedral intermediate known as the Criegee intermediate. rsc.org The key step is the subsequent concerted rearrangement, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate anion. rsc.org This migration step is typically the rate-determining step and occurs with retention of the migrating group's stereochemistry. organicchemistrytutor.comchem-station.com For this compound, the secondary alkyl group at C6 has a higher migratory aptitude than the methyl group at C1, meaning the oxygen atom is inserted between C2 and the main chain. organic-chemistry.org

The mechanism of stereoselective reduction using metal hydrides or catalytic hydrogenation involves the delivery of a hydride ion (or hydrogen atoms) to one of the two faces (re or si) of the prochiral carbonyl group. The presence of a chiral center at C6 can influence the trajectory of the incoming hydride, leading to a degree of diastereoselectivity. However, to achieve high selectivity, chiral reagents or catalysts are often employed. Chiral catalysts, for example, create a chiral environment around the ketone, forcing the hydride to attack from a specific, less sterically hindered direction, thus producing one stereoisomer of the alcohol in excess. nih.gov

Role as a Key Chiral Intermediate in the Synthesis of Complex Natural Products and Analogs

The (6S) stereochemistry of 6,10-dimethylundecan-2-one (B3048196) makes it a valuable chiral synthon, derived from natural sources like citronellal (B1669106), for the construction of more complex molecules. iupac.orgelectronicsandbooks.com

This compound serves as a crucial starting material for the synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one, commonly known as (R,R)-phytone. nih.govwhitman.edu This C18 ketone is a vital intermediate in the industrial synthesis of biologically important isoprenoids. The synthesis involves extending the carbon chain of the C13 ketone and introducing a new chiral center at the C10 position with the desired (R) configuration. This process leverages the existing (S) stereocenter at C6 (which becomes C10 in the final product after renumbering) to control the stereochemistry of subsequent steps, although the literature often describes the synthesis starting from related chiral precursors like (R)-citronellal. rsc.org

The primary use of (6R,10R)-6,10,14-trimethylpentadecan-2-one, derived from precursors like this compound, is in the synthesis of the phytyl side chain required for Vitamin E (tocopherols). epa.gov Tocopherols consist of a chromanol ring and a C16 saturated isoprenoid side chain. The synthesis of the all-racemic or stereospecific forms of α-tocopherol, the most biologically active form of Vitamin E, relies on the construction of this side chain. The C18 ketone, (R,R)-phytone, is a key fragment that embodies a significant portion of this phytyl tail with the correct stereochemistry at two of the three chiral centers.

As a derivative of citronellal, a versatile and widely used chiral building block, this compound and its precursors are employed in the synthesis of various other biologically active molecules. iupac.orgelectronicsandbooks.com For example, chiral fragments derived from citronellal are used to synthesize insect pheromones. electronicsandbooks.com The synthesis of (5S,9S)-5,9-dimethylheptadecane, a pheromone component, utilizes (S)-citronellal as a starting point to build the chiral backbone of the molecule. electronicsandbooks.com Given that this compound is a direct elaboration of the citronellal skeleton, it represents a readily available intermediate for such synthetic endeavors, where the defined stereochemistry is essential for biological activity.

Fragmentation Patterns and Degradation Studies

The structural elucidation and degradation pathways of this compound can be investigated through mass spectrometry and metabolic studies.

Fragmentation Patterns in Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), long-chain methyl ketones like 6,10-dimethylundecan-2-one undergo characteristic fragmentation. nist.gov The molecular ion peak (M+) may be observed, but often the most significant fragments arise from specific bond cleavages adjacent to the carbonyl group. miamioh.edulibretexts.orgchemguide.co.uk

Two primary fragmentation pathways are dominant for ketones:

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. For 6,10-dimethylundecan-2-one, this can occur on either side of the carbonyl group. Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43. The latter is often a very prominent peak for methyl ketones. jove.com Cleavage between C2 and C3 results in the loss of a C₉H₁₉ alkyl radical, also contributing to the m/z 43 peak.

McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom available for transfer to the carbonyl oxygen through a six-membered ring transition state. whitman.edu For 6,10-dimethylundecan-2-one, a γ-hydrogen on C5 can be transferred, leading to the cleavage of the C3-C4 bond and the elimination of a neutral alkene molecule (C₈H₁₆), resulting in a characteristic fragment ion at m/z 58. jove.com

m/z ValueProposed Fragment IonFragmentation Mechanism
198[C₁₃H₂₆O]⁺Molecular Ion (M⁺)
183[M - CH₃]⁺α-Cleavage (Loss of methyl radical)
58[C₃H₆O]⁺•McLafferty Rearrangement
43[CH₃CO]⁺α-Cleavage

Degradation Studies: The degradation of long-chain ketones in biological systems can occur via oxidative pathways. Studies on similar methyl ketones in microorganisms like Pseudomonas have shown that degradation can be initiated by a Baeyer-Villiger type oxidation. uni.lu This enzymatic oxidation would convert the ketone into an ester (undecyl acetate (B1210297) in the case of 2-tridecanone), which is then hydrolyzed into an alcohol and a carboxylic acid. These products can then enter central metabolic pathways, such as β-oxidation, to be fully degraded for energy and biomass. uni.lu The degradation of isoprenoid structures, like the backbone of this compound, often involves initial oxidation by monooxygenases followed by further catabolism. rsc.org

Sophisticated Analytical Methodologies for the Characterization of 6s 6,10 Dimethylundecan 2 One

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (6S)-6,10-dimethylundecan-2-one. Its high chromatographic resolution and sensitive, specific detection make it ideal for identifying this ketone in complex sample matrices, such as essential oils, environmental samples, or biological fluids.

In a typical GC-MS analysis, the compound is first separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then detected, providing a unique mass spectrum that serves as a chemical fingerprint.

A significant challenge in analyzing samples from complex biological or environmental sources is the "matrix effect," where co-eluting substances can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. nih.gov To mitigate these effects and improve analytical accuracy, robust sample preparation methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often employed to clean up the sample before injection. Furthermore, the use of internal standards and careful method validation are crucial for reliable quantification. nih.gov

Research Findings: The mass spectrum of 6,10-dimethylundecan-2-one (B3048196) is characterized by its molecular ion peak (M+) and a series of fragment ions resulting from predictable cleavage patterns of the aliphatic ketone. The primary fragmentation pathway often involves McLafferty rearrangement, leading to a prominent ion. Other significant fragments arise from alpha-cleavage adjacent to the carbonyl group and cleavage along the hydrocarbon chain.

Below is a hypothetical data table representing typical GC-MS results for the analysis of this compound in a complex matrix.

ParameterValue/Description
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program60°C (2 min), ramp 5°C/min to 240°C (5 min)
Retention Time (RT)~18.5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Molecular Ion (M+) [m/z]198
Key Fragment Ions [m/z]58, 71, 85, 125, 140, 183
Limit of Detection (LOD)Dependent on matrix, typically in the low ng/mL range

Chiral Chromatography (GC and HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination

As this compound is a chiral molecule, distinguishing between its enantiomers, (6S)- and (6R)-6,10-dimethylundecan-2-one, is critical in fields such as pheromone chemistry and asymmetric synthesis. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds like this ketone, chiral GC is highly effective. It utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. libretexts.org The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be calculated from the integrated peak areas of the two enantiomers. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be employed and is particularly useful if the compound requires derivatization for GC analysis or if preparative separation is needed. uma.es In HPLC, a chiral stationary phase is packed into a column, and the enantiomers are separated based on their differential interactions with the CSP as they are carried through by the mobile phase. Detection is typically achieved using a UV or refractive index detector. uma.es In some advanced applications, a chiroptical detector, such as a circular dichroism (CD) detector, can be used to provide additional information and enhance detection specificity. uma.es

Research Findings: The successful separation of enantiomers is highly dependent on the choice of the chiral stationary phase and the chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC). The calculation for enantiomeric excess is a standard practice in stereochemical analysis.

Enantiomeric Excess (ee) % = |(Area_S - Area_R) / (Area_S + Area_R)| x 100

The following table illustrates hypothetical data from a chiral GC analysis designed to determine the enantiomeric excess of a synthesized sample of this compound.

ParameterValue/Description
TechniqueChiral Gas Chromatography (GC)
Chiral Stationary PhasePermethylated β-cyclodextrin
Elution Order(6R)-enantiomer followed by (6S)-enantiomer
Retention Time of (6R)-enantiomer21.2 min
Retention Time of (6S)-enantiomer21.5 min
Peak Area of (6R)-enantiomer15,000 units
Peak Area of (6S)-enantiomer285,000 units
Calculated Enantiomeric Excess (ee)90% in favor of the (S)-enantiomer

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect distinct signals for the methyl protons of the acetyl group, the methyl groups at positions 6 and 10, and the various methylene (B1212753) and methine protons along the chain.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ketone group would appear at a characteristic downfield shift (typically ~208-212 ppm). msu.edu The other aliphatic carbons would appear at higher field strengths.

While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity. libretexts.org

Research Findings: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques, allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of 6,10-dimethylundecan-2-one. The chemical shifts are highly predictable based on the structure.

A table of predicted NMR chemical shifts for this compound is provided below.

Atom Position¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
C=O (C2)-~209.0
CH₃ (C1)~2.1 (s, 3H)~29.8
CH₂ (C3)~2.4 (t, 2H)~43.5
CH (C6)~1.4 (m, 1H)~37.3
CH₃ (at C6)~0.85 (d, 3H)~19.5
CH (C10)~1.5 (m, 1H)~27.9
2 x CH₃ (at C10)~0.86 (d, 6H)~22.6

Spectroscopic Techniques (e.g., IR, UV-Vis) for Monitoring Chemical Transformations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for functional group analysis and for monitoring the progress of chemical reactions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the most prominent feature in its IR spectrum is a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This typically appears in the range of 1705-1725 cm⁻¹. msu.edu The presence of this band is a clear indicator of the ketone functionality. The C-H stretching and bending vibrations of the aliphatic chain would also be visible. This technique is excellent for monitoring a reaction where this ketone is either formed (e.g., from an alcohol) or consumed, by observing the appearance or disappearance of the C=O band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated aliphatic ketones like this compound exhibit a weak absorption in the UV region due to the n→π* electronic transition of the carbonyl group. This absorption typically occurs around 270-300 nm but has a very low molar absorptivity (ε < 100). Consequently, UV-Vis spectroscopy is generally not a primary tool for the identification or quantification of this compound unless it is present in high concentrations and free from interfering chromophores. libretexts.org Its utility is limited compared to the other methods discussed.

Research Findings: Spectroscopic monitoring is a powerful tool in synthetic chemistry. For instance, during the oxidation of the corresponding secondary alcohol to form this compound, one could monitor the reaction by observing the disappearance of the broad O-H stretch of the alcohol (around 3200-3600 cm⁻¹) and the simultaneous appearance of the sharp C=O stretch of the ketone (around 1715 cm⁻¹) in the IR spectrum.

The table below summarizes the key spectroscopic data for the compound.

Spectroscopic TechniqueKey FeatureTypical Wavenumber/Wavelength
Infrared (IR)C=O Stretch (Ketone)~1715 cm⁻¹
Infrared (IR)C-H Stretch (Aliphatic)2850-2960 cm⁻¹
UV-Visn→π* Transition (Carbonyl)~280 nm (very weak absorption)

Computational and Theoretical Investigations of 6s 6,10 Dimethylundecan 2 One

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

A thorough conformational analysis is fundamental to understanding the three-dimensional structure and energetic properties of a flexible molecule like (6S)-6,10-dimethylundecan-2-one. Due to its numerous rotatable single bonds, the molecule can exist in a multitude of conformations. The goal of a conformational analysis is to identify the most stable, low-energy arrangements (conformers) and the energy barriers between them. calcus.cloud

Methodology: A typical computational approach involves a hierarchical strategy. ucsb.edu

Molecular Mechanics (MM): Initially, a broad exploration of the conformational space is performed using molecular mechanics methods. A systematic search, which involves rotating bonds by specific increments, or a stochastic search (like Monte Carlo methods) can be employed to generate a large number of potential conformers. calcus.cloudslideshare.net Force fields such as MMFF or AMBER would be used to rapidly calculate the potential energy of each conformation.

Quantum Chemistry: The low-energy conformers identified through molecular mechanics are then subjected to more accurate, but computationally intensive, quantum chemical calculations for geometry optimization and energy refinement. Density Functional Theory (DFT) is a commonly used method for this purpose, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). This process provides more reliable relative energies, allowing for the identification of the global minimum energy conformation and other conformers that are likely to be present at room temperature. acs.org

In-Silico Studies of Reaction Mechanisms and Transition States Relevant to its Synthesis and Transformations

In-silico, or computational, studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.netnih.govjapsonline.com For this compound, such studies could provide deep insights into its stereoselective synthesis or its potential chemical transformations. Although specific studies on this molecule are not prominent, the methodology is well-established.

Methodology: Reaction mechanism studies typically use quantum chemical methods, predominantly DFT, to map the potential energy surface of a reaction. Key objectives include:

Locating Stationary Points: Identifying the structures of reactants, intermediates, products, and, most importantly, transition states.

Calculating Activation Energies: Determining the energy barrier (activation energy) for a reaction by calculating the energy difference between the reactants and the transition state. This is crucial for predicting reaction rates and feasibility.

Visualizing Reaction Pathways: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactants and products.

For a chiral molecule like this compound, these computational methods could be invaluable for understanding the origins of stereoselectivity in a synthetic route, for example, by comparing the activation energies of pathways leading to the (S) versus the (R) enantiomer.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds or serve as a benchmark for the accuracy of the computational methods themselves. nih.govacs.org

Methodology:

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govacs.orgacs.org These predicted shifts, when scaled and compared to experimental spectra, can help assign signals and confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net The resulting theoretical spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the stability of potential fragment ions, helping to rationalize observed fragmentation patterns.

While a direct comparison of predicted and experimental spectra for this compound is not available in the literature, various physicochemical and spectroscopic parameters have been predicted for the parent compound, 6,10-dimethylundecan-2-one (B3048196), and are available in public databases. nih.gov

Predicted PropertyValueSource
Molecular Weight198.34 g/molPubChem nih.gov
XLogP34.5PubChem nih.gov
Water Solubility0.0011 g/LFooDB foodb.ca
pKa (Strongest Acidic)19.64FooDB foodb.ca

Docking Studies (if related to its precursor role or interaction with enzymes, avoiding biological activity claims)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or enzyme. nih.govmeilerlab.orgnih.gov No specific docking studies involving this compound have been published. However, such studies could be hypothetically employed to investigate its interactions with enzymes, for instance, those involved in terpene metabolism, given its structural relation to compounds like geranylacetone (B162166) (a precursor to isophytol).

Methodology: The docking process involves several key steps: scispace.com

Preparation of Structures: High-quality 3D structures of both the ligand (this compound) and the target enzyme are required. The ligand structure would be generated and energy-minimized using methods described in section 7.1.

Search Algorithm: A search algorithm explores various possible binding poses of the ligand within the active site of the enzyme. This includes translating and rotating the ligand and exploring its conformational flexibility.

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity. The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

Such a study would not aim to claim a biological function but could provide valuable hypotheses about molecular recognition, for example, how the stereochemistry at the C6 position influences the fit within a specific enzyme's binding pocket compared to its (R)-enantiomer or the achiral precursor.

Ecological and Inter Species Biological Roles of 6s 6,10 Dimethylundecan 2 One

Occurrence as a Volatile Organic Compound (VOC) in Environmental Samples

(6S)-6,10-dimethylundecan-2-one has been identified as a volatile organic compound in several plant species, contributing to their unique chemical profiles. Its detection in environmental samples is primarily associated with botanical sources, particularly in aquatic and terrestrial flora.

Research has confirmed the presence of 6,10-dimethylundecan-2-one (B3048196) as a volatile metabolite in the flowers of trees from the genus Chorisia (syn. Ceiba). researchgate.netnih.gov A study analyzing the headspace of three Chorisia species identified this ketone as one of 112 VOCs that constitute the floral scent of these tropical and subtropical trees. nih.gov The flowers of these trees are known to attract pollinators like bees and butterflies, and the complex bouquet of VOCs, including 6,10-dimethylundecan-2-one, is crucial for these plant-insect interactions. nih.gov

Furthermore, the compound has been reported in the aquatic plant Ceratophyllum demersum, commonly known as coontail or hornwort. nih.gov C. demersum is a submerged, free-floating plant found in freshwater ecosystems worldwide. iucngisd.org It is known to release various chemical compounds that can inhibit the growth of phytoplankton, a phenomenon known as allelopathy. iucngisd.org The presence of 6,10-dimethylundecan-2-one in this plant indicates its release into aquatic environments. While the compound is known to be emitted from these biological sources, its specific detection and concentration in abiotic environmental samples like sediment or water columns are not widely documented in current literature.

Table 1: Documented Occurrence of 6,10-dimethylundecan-2-one in Plant Species

Species Common Name Part of Plant Environment
Chorisia chodatii Floss Silk Tree Flowers Terrestrial
Chorisia speciosa Floss Silk Tree Flowers Terrestrial
Chorisia insignis White Floss Silk Tree Flowers Terrestrial

Its Metabolic Significance as a Byproduct in Various Organisms

The metabolic origin of 6,10-dimethylundecan-2-one is linked to the degradation of larger isoprenoid compounds. It is considered an irregular C13-terpenoid ketone, and evidence suggests it is a metabolic byproduct of the breakdown of higher terpenoids, such as the diterpene alcohol phytol (B49457).

An Organisation for Economic Co-operation and Development (OECD) screening information dataset for isophytol (B1199701) (a stereoisomer of phytol) notes that mass spectra of isophytol degradation products include 6,10-dimethylundecan-2-one. oecd.org This indicates that the compound can be formed through the oxidative breakdown of the phytol chain. Phytol is an integral part of the chlorophyll (B73375) molecule, making it one of the most abundant lipids in the biosphere. Its degradation in senescing plant tissues and through herbivory is a significant source of various volatile and non-volatile compounds. The formation of 6,10-dimethylundecan-2-one from this pathway positions it as a common, yet often minor, metabolic byproduct in organisms containing chlorophyll.

In the context of the plant species where it has been identified, such as Chorisia and Ceratophyllum, its presence is consistent with its role as a plant secondary metabolite. researchgate.netnih.gov Plant volatiles are synthesized through various biochemical pathways, including the isoprenoid pathway, and are essential for the plant's interaction with its environment. nih.gov Therefore, 6,10-dimethylundecan-2-one is a natural product of plant metabolism, likely arising from the catabolism of larger, structurally related terpenoids.

Contribution to Chemical Communication or Ecological Interactions in Non-Human Systems

Volatile organic compounds are fundamental to chemical communication in most ecosystems. While direct evidence detailing the specific function of this compound as a pheromone or a specific allomone is limited, its chemical properties and biological context strongly suggest a role in ecological interactions.

The compound is cataloged in the Pherobase, a comprehensive database of semiochemicals (behavior-modifying chemicals). nih.gov Its inclusion signifies its recognized status as a compound involved in chemical ecology. Plant volatiles, as a class, are crucial for attracting pollinators, deterring herbivores, and even mediating "tritrophic interactions," where the plant emits signals to attract predators of the herbivores attacking it. nih.gov

The identification of 6,10-dimethylundecan-2-one in the floral headspace of Chorisia species, which rely on insects for pollination, points to its potential role as part of a complex scent cue for attracting these pollinators. nih.gov Similarly, its presence in Ceratophyllum demersum could be related to defense. Aquatic plants release a variety of VOCs that can act as feeding deterrents to herbivores or inhibit the growth of competing microorganisms. iucngisd.org Given the known allelopathic properties of C. demersum, it is plausible that this ketone contributes to its defensive chemical arsenal. iucngisd.org

The study of volatile profiles in Aesculus (horse chestnut) trees has shown that the blend of VOCs emitted changes in response to herbivory by the invasive pest Cameraria ohridella. nih.govnih.gov While this specific ketone was not highlighted as a key component in that interaction, the research underscores the principle that plants modulate their VOC emissions, which act as signals to both pests and their natural enemies. As a known plant volatile, 6,10-dimethylundecan-2-one likely functions as one component within a much larger "information landscape" of chemical signals.

Distribution and Fate in Aquatic and Terrestrial Ecosystems

The distribution of this compound in the environment is tied to its biological sources. Its presence in terrestrial (Chorisia spp.) and aquatic (Ceratophyllum demersum) plants demonstrates its potential to enter both soil and water ecosystems. nih.govnih.gov Once released, its fate is governed by its physicochemical properties and environmental conditions.

A critical aspect of its environmental profile is its toxicity to aquatic organisms. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6,10-dimethylundecan-2-one is classified as H400: Very toxic to aquatic life, and H410: Very toxic to aquatic life with long-lasting effects. nih.gov This high aquatic toxicity suggests that its presence, even at low concentrations resulting from natural emissions or industrial use as a flavoring agent, could impact aquatic ecosystems. nih.gov

The environmental fate of its precursor, isophytol, provides some clues. Isophytol has a very high octanol-water partition coefficient (log K_ow ≈ 8.1), indicating it will preferentially partition to sediment and soil rather than remaining in water. oecd.org While 6,10-dimethylundecan-2-one is more water-soluble than isophytol, its own log K_ow of 4.5 suggests a moderate potential to adsorb to organic matter in soil and sediment. nih.gov

Degradation in the environment would occur through both biotic and abiotic processes. As a ketone, it would be susceptible to microbial degradation. Studies on similar branched-chain alkanes show they are biodegradable, although branching can slow the process compared to linear alkanes. dtu.dk Its volatility means that some portion of the compound released into water or from soil will partition into the atmosphere, where it would be subject to photochemical degradation.

Table 2: Environmental Hazard Classification of 6,10-dimethylundecan-2-one

Hazard Code Hazard Statement Source
H319 Causes serious eye irritation PubChem nih.gov
H400 Very toxic to aquatic life PubChem nih.gov

Structure Activity Relationship Sar Investigations on 6s 6,10 Dimethylundecan 2 One and Its Chiral Analogs Non Pharmacological

Academic Investigations into the Relationship between Stereochemistry and Biological Perception (e.g., chemoreception of related pheromones in insects)

The perception of chemical cues by insects is a highly sophisticated process, often dependent on the precise three-dimensional structure of the signaling molecules. nih.govncsu.edu Chirality, in particular, plays a pivotal role in the bioactivity of many insect pheromones. nih.gov While direct studies on the chemoreception of (6S)-6,10-dimethylundecan-2-one are not extensively documented in publicly available research, a wealth of information on structurally similar compounds underscores the critical nature of stereochemistry in eliciting behavioral responses in insects.

A notable example involves the stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-one, a related ketone, found in the wing extracts of various African Bicyclus butterfly species. Research has demonstrated that specific stereoisomers are present in different species, suggesting a species-specific recognition system. For instance, nine species were found to possess the (6R,10R)-configuration of the ketone, while no other stereoisomers were detected. This highlights the high degree of stereoselectivity in both the production and perception of these semiochemicals.

The significance of chirality is further emphasized by studies on various other insect pheromones. nih.gov In many cases, only one enantiomer of a chiral pheromone is biologically active, while the other may be inactive or even inhibitory. This specificity arises from the chiral nature of the olfactory receptors in insect antennae. nih.govresearchgate.net These protein-based receptors form a chiral environment where the pheromone molecule must bind to trigger a neuronal signal. The "lock and key" model of receptor-ligand binding dictates that a precise stereochemical fit is necessary for activation.

The following table summarizes the stereospecific activity of several insect pheromones, illustrating the common principles that likely apply to this compound and its analogs.

PheromoneInsect SpeciesActive Stereoisomer(s)Inactive/Inhibitory Stereoisomer(s)
DisparlureGypsy Moth (Lymantria dispar)(+)-Disparlure(-)-Disparlure (inhibitory)
SulcatolAmbrosia Beetle (Gnathotrichus sulcatus)(R)- and (S)-Sulcatol in combinationIndividual enantiomers are inactive
OleanOlive Fruit Fly (Bactrocera oleae)(R)-isomer attractive to males(S)-isomer attractive to females

This table presents data for illustrative analogous compounds, as direct data for this compound is not available.

Given these well-established principles, it is highly probable that the (6S) configuration of 6,10-dimethylundecan-2-one (B3048196) would be perceived differently by a given insect species compared to its (6R) enantiomer or other diastereomers. The specific biological response, whether attraction, repulsion, or another behavioral cue, would be contingent on the complementarily shaped olfactory receptors of the target insect.

Correlation Between Structural Features and Efficiency as a Precursor in Subsequent Chemical Transformations

The utility of a chiral molecule as a precursor in chemical synthesis is intrinsically linked to its structural and stereochemical features. The this compound, with its defined stereocenter at the C6 position, is a valuable chiral building block for the synthesis of more complex molecules, particularly other natural products.

The synthesis of chiral compounds often relies on the use of enantiomerically pure starting materials to control the stereochemical outcome of the final product. A plausible synthetic route to this compound would likely start from a readily available chiral precursor, such as (S)-citronellol. scirp.orgresearchgate.net This monoterpenoid possesses the required (S)-stereochemistry at the carbon that would become the C6 position in the target molecule.

The efficiency of subsequent transformations using this compound as a precursor is influenced by several factors:

Stereochemical Control: The existing stereocenter at C6 can direct the stereochemistry of newly formed chiral centers in subsequent reactions. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. For instance, the addition of a nucleophile to the ketone at C2 could be influenced by the steric bulk around the C6 stereocenter, leading to a preferential formation of one diastereomer over the other.

Reactivity of the Ketone: The carbonyl group at the C2 position is a key functional handle for a variety of chemical transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions. The steric and electronic environment around the ketone will affect its reactivity.

Chiral Purity: The enantiomeric excess (ee) of the starting this compound is crucial. A high ee ensures that the final product of a stereospecific reaction will also have high chiral purity.

The following table outlines potential chemical transformations of this compound and how its structural features would influence the reaction efficiency.

TransformationReagentsExpected OutcomeInfluence of Structural Features
Reduction of KetoneNaBH₄, LiAlH₄(2R/S, 6S)-6,10-dimethylundecan-2-olThe stereocenter at C6 can lead to diastereoselectivity at C2.
Grignard ReactionR-MgBrTertiary alcoholSteric hindrance from the alkyl chain and the C6 methyl group can affect the rate of reaction.
Wittig ReactionPh₃P=CHRAlkeneThe enolate formation can be influenced by the stereocenter, potentially leading to E/Z selectivity in the resulting alkene.
Baeyer-Villiger Oxidationm-CPBAEsterThe regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups.

This table provides a theoretical outline of potential reactions and influencing factors.

Frontiers and Future Perspectives in 6s 6,10 Dimethylundecan 2 One Research

Development of Highly Efficient and Sustainable Enantioselective Synthetic Routes

The creation of enantiomerically pure (6S)-6,10-dimethylundecan-2-one is paramount for the accurate study of its biological functions and for its potential application as a chiral building block. Current synthetic methodologies are often general and may lack the specificity and sustainability required for large-scale, high-purity production. The future in this domain lies in the development of novel catalytic enantioselective strategies.

Future research should focus on pioneering catalytic systems that offer high yields and exceptional enantiomeric excess (>99% ee). numberanalytics.comacs.orgyoutube.com Key areas for exploration include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on ruthenium or iridium complexed with chiral ligands, presents a promising avenue for the direct, enantioselective reduction of a corresponding unsaturated precursor. acs.org

Enantioselective Borane (B79455) Reduction: Catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which employ a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane reductions, could be adapted and optimized for this specific ketone. youtube.comyoutube.com

Enzyme-Mediated Synthesis: Biocatalysis offers a green and highly selective alternative. The screening and engineering of ketoreductases or other oxido-reductases could provide a direct and environmentally benign route to the (S)-enantiomer.

The table below outlines potential catalytic systems and their theoretical application to the synthesis of this compound.

Catalytic SystemDescriptionPotential Application for this compound
Chiral Ru/Ir-Phosphine ComplexesTransition metal catalysts for asymmetric hydrogenation of unsaturated bonds. acs.orgReduction of a corresponding α,β-unsaturated ketone precursor to yield the chiral saturated ketone.
Corey-Bakshi-Shibata (CBS) CatalystChiral oxazaborolidine catalyst that promotes enantioselective reduction of prochiral ketones with borane. youtube.comDirect reduction of 6,10-dimethylundec-3-en-2-one (B13384311) or a similar prochiral ketone precursor.
Engineered KetoreductasesEnzymes optimized for the stereoselective reduction of ketones.Biocatalytic reduction of 6,10-dimethylundecan-2-one's prochiral precursor to directly yield the (6S)-enantiomer.

Deeper Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The natural origin of this compound points towards a complex biosynthetic pathway that is yet to be fully unraveled. It is hypothesized that this compound is a C13-apocarotenoid, formed from the oxidative degradation of larger carotenoid molecules. fao.orgnih.govresearchgate.netresearchgate.net Future research in this area will be crucial for understanding its natural production and for harnessing its biosynthetic machinery for biotechnological applications.

Key research directions include:

Identification of Precursor Carotenoids: Isotopic labeling studies and metabolomic analysis of organisms known to produce this compound can identify the specific carotenoid precursor(s).

Discovery of Carotenoid Cleavage Dioxygenases (CCDs): These enzymes are critical in the formation of apocarotenoids. fao.orgfrontiersin.org Gene mining and heterologous expression studies can lead to the discovery of the specific CCD responsible for the cleavage reaction that generates the C13 backbone of the target molecule.

Characterization of Tailoring Enzymes: Subsequent enzymatic modifications, such as reductions or isomerizations, may be necessary to yield the final structure of this compound. The identification and characterization of these "tailoring" enzymes are essential for a complete understanding of the biosynthetic pathway.

The following table summarizes the potential enzymatic steps in the biosynthesis of this compound.

Enzymatic StepEnzyme ClassFunction
Oxidative CleavageCarotenoid Cleavage Dioxygenase (CCD)Cleavage of a precursor carotenoid (e.g., β-carotene) to yield a C13-intermediate. frontiersin.org
SaturationReductase/IsomeraseReduction of any remaining double bonds in the aliphatic chain.
Final Oxidation/ReductionOxido-reductaseFinal modification to yield the ketone functionality at the C-2 position.

Exploration of Novel Academic Applications as a Chiral Building Block in Materials Science or Advanced Organic Synthesis

The inherent chirality of this compound makes it an intriguing candidate for applications in materials science and as a scaffold in advanced organic synthesis. quora.comcas.cnlibretexts.org Its unique structure could be leveraged to create novel materials with tailored properties.

Future research in this area could explore:

Chiral Polymers: The incorporation of this compound as a monomer or a chiral side chain in polymers could lead to the development of materials with unique optical properties, such as circular dichroism, which are valuable in optical devices and sensors. chiralpedia.com

Chiral Liquid Crystals: As a chiral dopant, this compound could be used to induce helical structures in nematic liquid crystals, leading to the formation of cholesteric phases with applications in thermochromic devices and displays. rsc.orgpresschem.comrsc.orgmdpi.comnih.gov

Asymmetric Synthesis Scaffold: The chiral center of this compound can be used as a starting point for the synthesis of more complex chiral molecules. Its functional groups provide handles for further chemical transformations, allowing for the construction of novel, enantiomerically pure compounds.

The potential applications of this compound as a chiral building block are summarized in the table below.

Application AreaDescriptionPotential Impact
Materials ScienceIncorporation into polymers or liquid crystal formulations.Development of novel materials with unique optical and physical properties. chiralpedia.com
Advanced Organic SynthesisUse as a chiral starting material for the synthesis of complex molecules.Access to new enantiomerically pure compounds for pharmaceutical or agrochemical research.

Advanced Mechanistic Studies of its Chemical and Biochemical Transformations

A deeper understanding of the reactivity of this compound is essential for its application in both chemical and biological contexts. Advanced mechanistic studies can reveal novel transformations and provide insights into its metabolic fate.

Future research should focus on:

Enzymatic Transformations: Investigating the interaction of this compound with enzymes such as Baeyer-Villiger monooxygenases (BVMOs) could lead to the discovery of novel lactone products with potential biological activities. acs.orgacsgcipr.orgwikipedia.orgnih.govresearchgate.net The regioselectivity and stereoselectivity of such enzymatic reactions would be of significant interest.

Photochemical Reactions: The study of the photochemical behavior of this ketone, particularly its interactions with other molecules under irradiation, could unveil novel reaction pathways and products. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms, predict transition states, and understand the factors governing the reactivity of the ketone group and the chiral center.

The table below outlines potential areas for mechanistic studies.

Research AreaMethodologyPotential Outcome
Enzymatic TransformationsIncubation with Baeyer-Villiger monooxygenases and other oxidative enzymes.Discovery of novel, enantiopure lactones and other oxygenated derivatives. acsgcipr.orgnih.gov
Photochemical ReactionsPhotolysis in the presence of various reagents.Understanding of its photochemical stability and potential for light-induced transformations. acs.org
Computational ChemistryDFT and molecular dynamics simulations.Detailed insights into reaction pathways and the influence of its chiral nature on reactivity.

Integration with Emerging Chemical Biology and Chemoinformatics Research Paradigms

The integration of this compound into modern chemical biology and chemoinformatics workflows can accelerate the discovery of its biological functions and potential applications. nih.govnih.govresearchgate.netriverlights.commdpi.com

Future directions in this interdisciplinary area include:

Chemoinformatic Profiling: The use of computational tools to predict the physicochemical properties, potential biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound. This can guide experimental design and prioritize research efforts.

Chemical Probe Development: Modification of the this compound structure to create chemical probes (e.g., by introducing a fluorophore or an affinity tag) can facilitate the identification of its cellular binding partners and mechanisms of action.

Virtual Screening and Docking Studies: Computational screening of this compound against libraries of protein structures can identify potential protein targets, providing hypotheses for its biological activity that can be tested experimentally.

The following table highlights how emerging research paradigms can be applied to the study of this compound.

Research ParadigmApplicationExpected Outcome
ChemoinformaticsIn silico prediction of properties and biological activities. nih.govnih.govresearchgate.netPrioritization of experimental studies and hypothesis generation.
Chemical BiologyDesign and synthesis of chemical probes.Identification of cellular targets and elucidation of biological pathways.
Computational DockingVirtual screening against protein databases.Prediction of potential protein-ligand interactions and biological functions.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (6S)-6,10-dimethylundecan-2-one with high enantiomeric purity, and how can these be addressed methodologically?

  • Answer : The stereoselective synthesis of the (6S) configuration requires chiral catalysts or enantioselective reagents. Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiomeric excess (ee). Reaction monitoring via chiral HPLC or polarimetry is critical for assessing purity . Optimization of reaction conditions (e.g., solvent polarity, temperature) is necessary to minimize racemization, as outlined in protocols for structurally similar ketones .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm methyl group positions and ketone functionality. For stereochemical confirmation, employ NOESY to detect spatial interactions between the 6S-methyl group and adjacent protons. Mass spectrometry (HRMS) with electron ionization (EI) can verify the molecular ion peak at m/z 196.33 (C₁₃H₂₄O) and fragmentation patterns . Compare retention times with reference standards in GC-MS to rule out impurities .

Q. What experimental strategies are recommended for isolating this compound from complex mixtures?

  • Answer : Use fractional distillation for preliminary separation due to its boiling point (~250–270°C, estimated via analogous alkanones). Follow with silica gel chromatography (hexane/ethyl acetate gradient) for purification. For trace impurities, preparative GC or HPLC with a C18 column improves resolution. Document solvent effects on yield, as polar aprotic solvents may stabilize intermediates .

Advanced Research Questions

Q. How does the stereochemistry at the 6S position influence the compound’s physicochemical properties, such as solubility or vapor pressure?

  • Answer : The 6S configuration affects molecular packing and intermolecular interactions. Use molecular dynamics simulations to predict solubility parameters in nonpolar solvents (e.g., hexane). Experimentally, measure vapor pressure via isoteniscope or thermogravimetric analysis (TGA) and compare with racemic analogs. Stereospecific hydrogen bonding (via FTIR) may explain deviations in boiling points .

Q. What methodologies can resolve contradictory data regarding the compound’s stability under oxidative conditions?

  • Answer : Contradictions may arise from differing experimental setups. Conduct accelerated stability studies under controlled O₂ exposure (25–60°C, 40–80% RH) using HPLC to quantify degradation products. Electron paramagnetic resonance (EPR) can detect free radical formation. Cross-validate findings with DFT calculations to identify susceptible bonds (e.g., α-carbonyl positions) .

Q. How can researchers investigate the compound’s adsorption behavior on indoor surfaces, and what implications does this have for environmental fate studies?

  • Answer : Utilize quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on materials like glass or PVC. Pair with ToF-SIMS for surface composition analysis. Environmental chamber studies under variable humidity/temperature can mimic real-world conditions. Compare results with homologous alkanones to establish structure-activity relationships .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological membranes?

  • Answer : Employ Langmuir-Blodgett troughs to model lipid monolayer interactions, measuring changes in surface pressure. Fluorescence anisotropy using DPH probes can assess membrane fluidity alterations. For in vitro studies, use confocal microscopy with fluorescently labeled analogs to track cellular uptake .

Methodological Notes

  • Data Interpretation : Cross-disciplinary approaches (e.g., combining experimental and computational data) mitigate biases in structural or stability analyses .
  • Ethical Reporting : Disclose solvent waste protocols and safety measures (e.g., fume hood use for volatile ketones) in line with laboratory safety standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.